molecular formula C21H24N2O2S B2530257 1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1396853-11-4

1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2530257
CAS No.: 1396853-11-4
M. Wt: 368.5
InChI Key: YXMXPDVUZVQYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea is an organic compound that features a complex structure with multiple functional groups. This compound includes a furan ring, a phenylpropyl group, and a thiophene ring, all connected through a urea linkage. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the Furan-2-ylmethyl Intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Preparation of the 3-Phenylpropyl Intermediate: This involves the synthesis of a phenylpropyl derivative, often through Friedel-Crafts alkylation.

    Synthesis of the Thiophen-2-yl Intermediate: Thiophene derivatives can be synthesized through various methods, including the Paal-Knorr synthesis.

    Coupling Reactions: The intermediates are then coupled through urea formation, typically using reagents like phosgene or isocyanates under controlled conditions.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic routes to maximize yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in cell signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)urea: Lacks the thiophene ring.

    1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea: Lacks the phenylpropyl group.

    3-(3-Phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea: Lacks the furan ring.

Uniqueness

1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea is unique due to the presence of all three functional groups (furan, phenylpropyl, and thiophene) connected through a urea linkage. This unique structure may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c24-21(22-13-4-9-18-7-2-1-3-8-18)23(17-19-10-5-15-25-19)14-12-20-11-6-16-26-20/h1-3,5-8,10-11,15-16H,4,9,12-14,17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMXPDVUZVQYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.